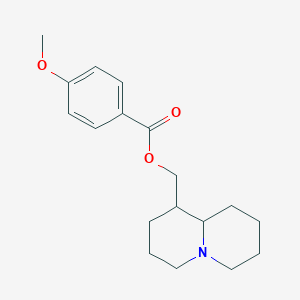

octahydro-2H-quinolizin-1-ylmethyl 4-methoxybenzoate

Description

Octahydro-2H-quinolizin-1-ylmethyl 4-methoxybenzoate is an ester derivative combining a bicyclic octahydro-2H-quinolizin-1-ylmethyl group with 4-methoxybenzoate. Instead, insights must be inferred from structurally or functionally related compounds, particularly 4-methoxybenzoate derivatives, metal complexes, and esters.

Properties

Molecular Formula |

C18H25NO3 |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 4-methoxybenzoate |

InChI |

InChI=1S/C18H25NO3/c1-21-16-9-7-14(8-10-16)18(20)22-13-15-5-4-12-19-11-3-2-6-17(15)19/h7-10,15,17H,2-6,11-13H2,1H3 |

InChI Key |

VXDPQMMZUVIUEI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OCC2CCCN3C2CCCC3 |

Origin of Product |

United States |

Biological Activity

Octahydro-2H-quinolizin-1-ylmethyl 4-methoxybenzoate is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological evaluations, and therapeutic implications based on available research findings.

Chemical Structure

The compound features a quinolizidine core structure, which is known for imparting various biological properties. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the condensation of appropriate starting materials, including 4-methoxybenzoic acid and octahydroquinolizine derivatives. Various synthetic pathways have been explored to optimize yield and purity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study found that related quinolizidine derivatives showed selective inhibition of hypoxic cancer cell growth with IC50 values ranging from 10 μM to 87 μM, indicating their potential as therapeutic agents against tumors in low oxygen environments .

| Compound | IC50 (μM) | Cell Type | Conditions |

|---|---|---|---|

| Compound 10 | 10 ± 3.7 | HepG2 (hypoxic) | Hypoxic |

| Compound 11 | 87 ± 1.8 | HepG2 (hypoxic) | Hypoxic |

| Octahydro... | TBD | TBD | TBD |

The mechanism by which this compound exerts its biological effects may involve the modulation of hypoxia-inducible factors (HIFs) and associated pathways. In studies, quinolizidine derivatives were shown to downregulate genes such as HIF-1α, P21, and VEGF, which are critical in tumor growth and angiogenesis under hypoxic conditions .

Case Studies

- Study on HepG2 Cells : In a controlled study, octahydro derivatives were tested on HepG2 cells under both normoxic and hypoxic conditions. The results indicated that these compounds selectively targeted hypoxic cells while sparing normoxic cells, suggesting a potential therapeutic window for cancer treatment .

- In Vivo Studies : Preliminary in vivo studies have demonstrated that similar compounds can inhibit tumor growth in animal models. The administration of these compounds resulted in reduced tumor size and improved survival rates compared to control groups.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution characteristics. Toxicological assessments indicate that at therapeutic doses, these compounds exhibit minimal toxicity to normal tissues, which is crucial for their development as anticancer agents.

Comparison with Similar Compounds

Metal Complexes of 4-Methoxybenzoate

4-Methoxybenzoate forms stable coordination compounds with transition and lanthanide metals, characterized by distinct thermal and structural properties:

Key Findings :

- Lanthanide complexes exhibit higher thermal stability and bidentate coordination, whereas transition metal complexes (Mn, Ni, Cu) are ionic and less thermally robust .

- Infrared spectra confirm carboxylate coordination in all cases, with minor shifts reflecting metal-electron interactions .

Ester Derivatives of 4-Methoxybenzoate

4-Methoxybenzoate esters, such as 4-pentylphenyl 4-methoxybenzoate , share structural features with the target compound but differ in substituents:

Key Differences :

- No thermal or spectroscopic data are available for the target compound, limiting direct comparisons.

Microbial Metabolism of 4-Methoxybenzoate Derivatives

Microorganisms metabolize 4-methoxybenzoate via O-demethylation and hydroxylation pathways:

- Enzymatic Activity :

Metabolic Comparison :

- Esters like this compound may resist microbial degradation due to steric hindrance from the quinolizidine group, unlike simpler benzoates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.